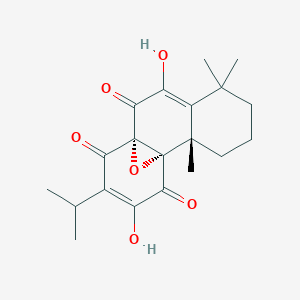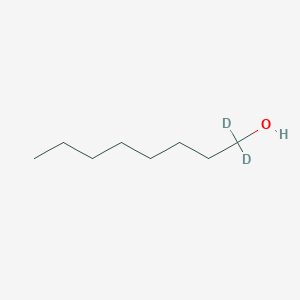
1-Octanol-1,1-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octanol-d2 can be synthesized through the deuteration of 1-octanol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods: Industrial production of 1-octanol-d2 follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through distillation and other purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octanol-d2 undergoes various chemical reactions, including:
Oxidation: 1-Octanol-d2 can be oxidized to form 1-octanal-d2 and further to 1-octanoic acid-d2.
Reduction: It can be reduced to form octane-d2.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: 1-Octanal-d2, 1-octanoic acid-d2.
Reduction: Octane-d2.
Substitution: 1-bromooctane-d2, 1-chlorooctane-d2.
Wissenschaftliche Forschungsanwendungen
1-Octanol-d2 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Acts as a tracer in metabolic studies to understand the pathways and rates of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the manufacture of specialty chemicals
Wirkmechanismus
The mechanism by which 1-octanol-d2 exerts its effects is primarily through its interaction with biological membranes and proteins. It can modulate the activity of ion channels and receptors, influencing cellular signaling pathways. For example, 1-octanol-d2 has been shown to inhibit T-type calcium channels, affecting neurotransmitter release and neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
1-Octanol: The non-deuterated form, commonly used in similar applications but lacks the unique properties of deuterium.
2-Octanol: An isomer with different physical and chemical properties.
3-Octanol: Another isomer with distinct reactivity and applications.
Uniqueness of 1-Octanol-d2: 1-Octanol-d2 is unique due to the presence of deuterium, which provides advantages in tracing and studying reaction mechanisms. The deuterium atoms make it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy, where the isotopic labeling helps in distinguishing between different molecular species .
Eigenschaften
Molekularformel |
C8H18O |
|---|---|
Molekulargewicht |
132.24 g/mol |
IUPAC-Name |
1,1-dideuteriooctan-1-ol |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i8D2 |
InChI-Schlüssel |
KBPLFHHGFOOTCA-MGVXTIMCSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCCC)O |
Kanonische SMILES |
CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


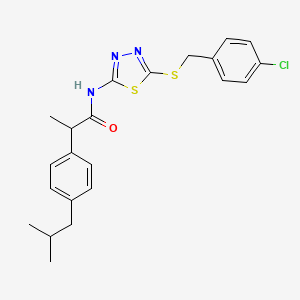
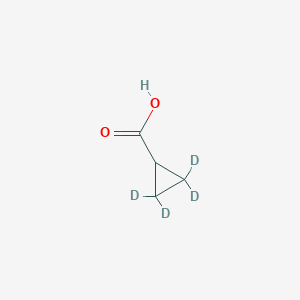
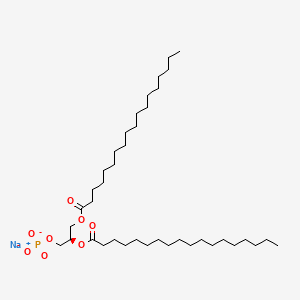
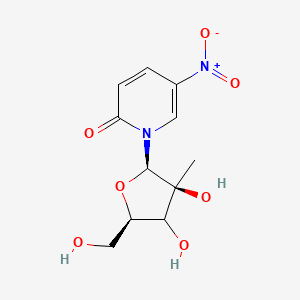
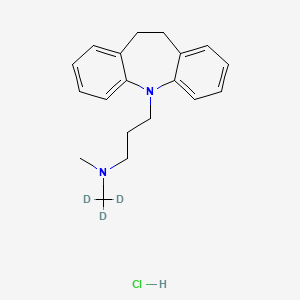
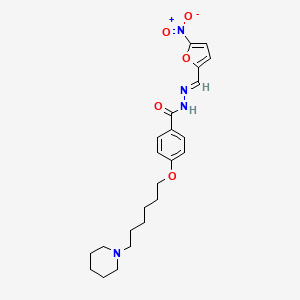
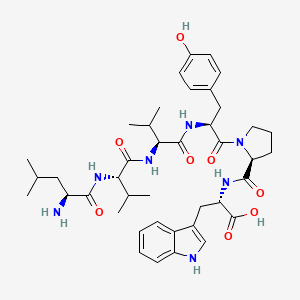
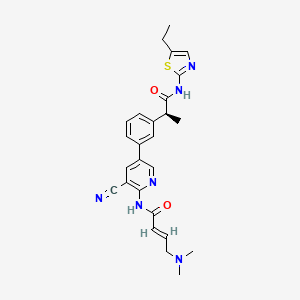

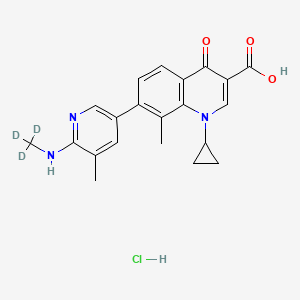
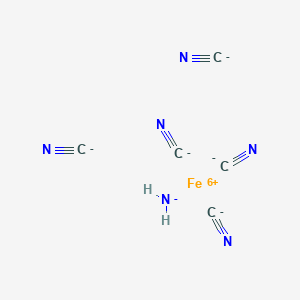
![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)
